molecular formula C10H14FNO2 B023122 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol CAS No. 103905-49-3

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Cat. No.: B023122
CAS No.: 103905-49-3
M. Wt: 199.22 g/mol
InChI Key: NOTMCGGOLLFMRG-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

One significant application of derivatives related to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is in the development of amyloid imaging ligands for Alzheimer's disease diagnosis. PET amyloid imaging, employing radioligands that include structural motifs akin to this compound, has emerged as a breakthrough technique for understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technology facilitates the early detection of Alzheimer's disease and is pivotal in evaluating new antiamyloid therapies (Nordberg, 2007).

Lignin Acidolysis Mechanism Study

The structural analogues of this compound have been studied to understand the mechanism of β-O-4 bond cleavage during lignin acidolysis. Research on dimeric non-phenolic β-O-4-type lignin model compounds has revealed the importance of the γ-hydroxymethyl group in the cleavage process, highlighting the complex mechanisms involved in lignin degradation. This understanding is crucial for developing efficient methods for lignin valorization, aiming at sustainable bioproducts from lignocellulosic biomass (Yokoyama, 2015).

Development of Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol, sharing core structural features with this compound, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. This area of research is burgeoning, with the potential for new sensor development that can have wide applications in environmental monitoring, healthcare, and chemical processing (Roy, 2021).

Mechanism of Action

Target of Action

The primary targets of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are tNOX (tumor-associated NADH oxidase or ENOX2) and SIRT1 (Sirtuin 1) . tNOX is a cell surface protein that is overexpressed in cancer cells and plays a role in cancer cell growth. SIRT1 is a protein deacetylase that regulates various cellular processes, including aging, inflammation, energy efficiency, and stress resistance.

Mode of Action

This compound interacts with its targets, leading to significant changes in the cells. The compound binds directly to tNOX, inhibiting its activity and enhancing its ubiquitin-proteasomal protein degradation . This inhibition decreases the oxidation of NADH to NAD+, which in turn diminishes the NAD±dependent SIRT1 deacetylase activity .

Pharmacokinetics

Similar compounds are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.

Result of Action

The result of this compound’s action is the induction of apoptosis and significant cytotoxicity in cancer cells . By inhibiting tNOX and SIRT1, the compound disrupts cellular processes essential for cancer cell survival and growth.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dimethylaminomethyl, fluoro, and methoxy groups in the compound .

Cellular Effects

It has been suggested that it may have antitumor effects, particularly in oral cancer cells . It appears to exert its effects by targeting the tNOX-SIRT1 axis, leading to apoptosis and significant cytotoxicity .

Molecular Mechanism

It has been suggested that it may bind to tNOX, a tumor-associated NADH oxidase, inhibiting its activity and enhancing its degradation . This leads to a decrease in the oxidation of NADH to NAD+, which in turn diminishes NAD±dependent SIRT1 deacetylase activity, ultimately inducing apoptosis .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, with its impact on tNOX and SIRT1 becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol at different dosages in animal models have not been extensively studied. It is known that the compound’s antitumor effects are dose-dependent .

Metabolic Pathways

Given its structural similarity to other compounds, it may be involved in various metabolic processes .

Transport and Distribution

Based on its structure, it may interact with various transporters or binding proteins .

Subcellular Localization

Based on its structural features, it may be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTMCGGOLLFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547594
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103905-49-3
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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